molecular formula C24H26N4O4S B3300849 N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 904826-19-3

N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B3300849
CAS No.: 904826-19-3
M. Wt: 466.6 g/mol
InChI Key: CHZIIDGFMVNSQZ-UHFFFAOYSA-N
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Description

N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a sulfonamide derivative featuring a 2,3-dihydro-1,4-benzodioxine core linked to a phenyl group substituted at position 3 with a pyridazinyl moiety bearing an azepane (7-membered cyclic amine) at position 6. The sulfonamide group (-SO₂NH₂) is a critical pharmacophore often associated with enzyme inhibition, particularly in therapeutic agents targeting carbonic anhydrases or kinases .

Properties

IUPAC Name

N-[3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O4S/c29-33(30,20-8-10-22-23(17-20)32-15-14-31-22)27-19-7-5-6-18(16-19)21-9-11-24(26-25-21)28-12-3-1-2-4-13-28/h5-11,16-17,27H,1-4,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHZIIDGFMVNSQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Formation of the Azepane Ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Pyridazine Ring Formation: The pyridazine ring is synthesized through condensation reactions involving hydrazine derivatives.

    Coupling Reactions: The phenyl and benzodioxine groups are introduced through coupling reactions, often using palladium-catalyzed cross-coupling methods.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs share the 2,3-dihydro-1,4-benzodioxine-sulfonamide backbone but differ in substituents, leading to variations in physicochemical properties and hypothetical pharmacological profiles. Below is a detailed analysis:

Structural and Functional Group Variations

Positional Isomer (): Compound: N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide Difference: Phenyl substitution at position 4 instead of 3. Impact: Positional isomerism could alter steric interactions with target proteins, affecting binding affinity.

Triazole-Sulfanyl Derivative (): Compound: N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Difference: Replaces the pyridazinyl-azepane-phenyl group with a triazole-sulfanyl-acetamide chain.

Dimethylaminophenyl-Pyridine Derivative (): Compound: 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine Difference: Features a dimethylaminomethylphenyl group and methoxy-pyridine instead of sulfonamide and azepane-pyridazinyl.

Oxolanyl-Sulfonamide () :

  • Compound : N-(oxolan-3-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
  • Difference : Substitutes the azepane-pyridazinyl-phenyl group with an oxolane (tetrahydrofuran) ring.
  • Impact : The smaller oxolane ring may reduce steric hindrance, improving binding to compact enzymatic pockets .

Thieno-Pyrimidinone Derivative (): Compound: N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide Difference: Incorporates a thieno-pyrimidinone core with a methoxyphenyl group. Impact: The electron-rich thieno-pyrimidinone system may enhance interactions with π-π stacking domains in enzyme active sites .

Physicochemical Properties

Compound (Source) Molecular Formula Molecular Weight Key Substituents
Target Compound C₂₅H₂₇N₅O₃S 501.63 g/mol Azepane-pyridazinyl-phenyl, sulfonamide
Positional Isomer () C₂₅H₂₇N₅O₃S 501.63 g/mol 4-phenyl substitution
Triazole-Sulfanyl () C₂₁H₂₀N₆O₃S₂ 468.56 g/mol Triazole, pyridinyl, ethyl
Dimethylaminophenyl () C₂₃H₂₅N₃O₃ 391.46 g/mol Dimethylaminomethyl, methoxy-pyridine
Oxolanyl-Sulfonamide () C₁₂H₁₇N₅O₅S 287.34 g/mol Oxolane ring
Thieno-Pyrimidinone () C₂₄H₂₂N₄O₅S₂ 510.59 g/mol Thieno-pyrimidinone, methoxyphenyl

Notes:

  • The target compound has the highest molecular weight (501.63 g/mol), likely due to the bulky azepane-pyridazinyl group.

Hypothetical Pharmacological Implications

  • Azepane vs. Smaller Amines (): The 7-membered azepane in the target compound may enhance lipophilicity, favoring CNS penetration compared to the oxolane or dimethylamino groups.
  • Sulfonamide vs. Acetamide () : The sulfonamide group’s strong hydrogen-bonding capacity could improve enzyme inhibition compared to acetamide derivatives.
  • Pyridazine vs. Pyridine () : Pyridazine’s nitrogen-rich structure may offer superior metal-coordination properties in kinase inhibition compared to pyridine.

Biological Activity

N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. This compound features a unique structure that includes an azepane ring, a pyridazine moiety, and a sulfonamide group, which may contribute to its biological activity. This article reviews the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be summarized as follows:

PropertyValue
Molecular FormulaC22H23N4O2S
Molecular Weight443.0 g/mol
CAS Number933215-43-1
LogP4.8411
Hydrogen Bond Donors1
Hydrogen Bond Acceptors8

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research suggests that this compound may modulate enzyme activity or receptor interactions, influencing various signaling pathways related to cellular proliferation and apoptosis.

1. Anticancer Activity

Several studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Case Study : A related compound demonstrated high cytotoxicity against human promyelocytic leukemic HL-60 cells, suggesting that structural modifications in the benzodioxine series can enhance anticancer properties .

2. Enzyme Inhibition

The sulfonamide group in this compound may play a crucial role in inhibiting specific enzymes involved in metabolic pathways:

  • Mechanism : By mimicking substrate structures or binding to active sites of enzymes, the compound could inhibit their function, potentially leading to therapeutic effects in conditions like inflammation or cancer.

3. Neurological Effects

Research into similar compounds has suggested potential neuroprotective effects:

  • Findings : Compounds with pyridazine rings have shown promise in modulating neurotransmitter systems and could be explored for their effects on neurodegenerative diseases.

Toxicological Profile

Understanding the safety profile of this compound is crucial for its development as a therapeutic agent:

  • Studies : Preliminary toxicity assessments are necessary to evaluate the compound's safety in vivo and its potential side effects.

Q & A

Q. How are reaction kinetics and mass transfer limitations addressed in scale-up?

  • Engineering Solutions :
  • Reactor Design : Use continuous-flow reactors to mitigate exothermicity and improve mixing .
  • Process Simulation : Aspen Plus® modeling to predict heat/mass transfer bottlenecks .

Data Contradiction Analysis

  • Case Study : Discrepancies in reported IC50 values for kinase inhibition.
    • Resolution :

Assay Validation : Cross-validate with a FRET-based secondary assay .

Structural Confirmation : Re-analyze compound purity via NMR to rule out degradation .

Statistical Testing : Apply ANOVA to compare batch-to-batch variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

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